molecular formula C14H20N6O B2992708 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide CAS No. 1171426-53-1

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide

Cat. No.: B2992708
CAS No.: 1171426-53-1
M. Wt: 288.355
InChI Key: GHXBFIWGHWCYCY-UHFFFAOYSA-N
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Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide is a synthetic small molecule featuring a hybrid heterocyclic scaffold, designed for chemical biology and drug discovery research. Its molecular structure incorporates a pyrimidine core linked to a 2-methyl-1H-imidazole ring and a terminal butyramide group via an ethylamino linker. This specific architecture suggests potential for interaction with various enzymatic targets, particularly kinases and other proteins where imidazole and pyrimidine motifs are known to play a key role in binding . Compounds with imidazole nuclei have been investigated for a wide spectrum of biological activities, including applications in autoimmune diseases, neurodegenerative disorders, and cardiovascular conditions . Similarly, pyrimidine derivatives are well-established in medicinal chemistry, often serving as core structures in inhibitors for oncology and other therapeutic areas . The presence of these moieties makes this compound a valuable chemical tool for probing biological pathways, structuring activity relationship (SAR) studies, and screening against novel targets in high-throughput assays. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-3-4-14(21)17-6-5-16-12-9-13(19-10-18-12)20-8-7-15-11(20)2/h7-10H,3-6H2,1-2H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXBFIWGHWCYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCNC1=CC(=NC=N1)N2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of the Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.

    Attachment of the Butyramide Group: The final step involves the attachment of the butyramide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and pyrimidine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other pyrimidine-imidazole hybrids but differs in substituents and backbone modifications. Below is a comparative analysis with a closely related compound from the provided evidence:

Parameter N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide (E)-3-(3,4-dimethoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide
Molecular Formula C₁₅H₂₁N₅O C₂₂H₂₆N₆O₃
Molecular Weight 287.36 g/mol 422.5 g/mol
Key Functional Groups Butyramide, pyrimidine, 2-methylimidazole Acrylamide, dimethoxyphenyl, pyrimidine, 2-methylimidazole
Structural Differences Shorter aliphatic chain; lacks aromatic methoxy groups Extended acrylamide linker; 3,4-dimethoxyphenyl substituent
Potential Applications Hypothesized kinase modulation or antimicrobial activity Reported in anticancer research due to acrylamide’s electrophilic reactivity and phenyl group’s π-stacking potential

Key Observations

Backbone Flexibility vs.

Electrophilic Reactivity : The acrylamide group in the analog (CAS 1203435-83-9) allows covalent binding to cysteine residues in kinases, a feature absent in the butyramide compound .

Aromatic Substitution : The dimethoxyphenyl group in the analog contributes to π-π interactions with hydrophobic protein domains, whereas the butyramide derivative’s simpler structure may limit such interactions.

Research Findings and Hypotheses

  • Solubility and Bioavailability : The butyramide’s lower molecular weight and lack of methoxy groups suggest improved aqueous solubility compared to the acrylamide analog, which may suffer from logP increases due to the phenyl group .
  • Synthetic Accessibility : The absence of stereocenters in the butyramide compound simplifies synthesis compared to the E-configuration-dependent acrylamide analog.
  • Biological Activity Gaps : While the acrylamide derivative has been preliminarily linked to antiproliferative activity (e.g., in cancer cell lines), the butyramide variant’s bioactivity remains underexplored.

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C₁₃H₁₈N₄O. It features a butyramide moiety linked to an aminoethyl chain that connects to a pyrimidine ring substituted with a 2-methyl-1H-imidazole group. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring imidazole and pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated activity against various cancer cell lines, including colon cancer and leukemia. The mechanism often involves the inhibition of key signaling pathways, such as those mediated by protein kinases and G-protein coupled receptors (GPCRs) .

Case Study:
A study evaluating a related compound showed significant cytotoxicity against colon cancer cells with an IC50 value in the micromolar range. The compound was noted for inducing apoptosis through the activation of caspase pathways, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Compounds containing imidazole rings have been extensively studied for their antimicrobial properties. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(2-Ethyl)...Candida albicans8 µg/mL

This table illustrates how derivatives similar to this compound can exhibit promising antimicrobial activity, potentially making them candidates for further development.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
  • Modulation of Signal Transduction Pathways : These compounds may interfere with growth factor signaling pathways, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving related compounds.

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